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Compound of Interest

Compound Name: AS2863619 free base

Cat. No.: B10818494 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the chemical and pharmacological

properties of AS2863619 free base, a potent and orally active inhibitor of Cyclin-Dependent

Kinase 8 (CDK8) and CDK19.

Core Chemical Properties
AS2863619 free base is a small molecule with the chemical name 4-[1-(2-methyl-1H-

benzimidazol-5-yl)-1H-imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine.[1] Its properties

make it a subject of interest for research in immunology and oncology.

Quantitative Physicochemical Data
The following table summarizes the available quantitative data for AS2863619 free base.
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Property Value Solvent/Conditions Source

Molecular Weight 405.24 g/mol N/A [2]

IC₅₀ (CDK8)
0.61 nM (free base)

0.6099 nM
Cell-free assay [3][4]

IC₅₀ (CDK19)
4.28 nM (free base)

4.277 nM
Cell-free assay [3]

IC₅₀ (GSK-3β) 63.06 nM Not Specified

Solubility
81 mg/mL (199.88

mM)
Fresh DMSO

60 mg/mL (148.06

mM)
DMSO

4 mg/mL Ethanol

<1 mg/mL Ethanol

50 mg/mL Water

Note: Specific experimental data for pKa, melting point, and logP of AS2863619 free base are

not readily available in public literature. The following sections outline the standard

experimental protocols for determining these properties.

Mechanism of Action and Signaling Pathway
AS2863619 functions as a potent inhibitor of CDK8 and its paralog CDK19. Mechanistically, the

inhibition of CDK8/19 by AS2863619 enhances the activation of Signal Transducer and

Activator of Transcription 5 (STAT5). This enhanced STAT5 activity leads to the binding of

phosphorylated STAT5 to regulatory regions of the Foxp3 gene, a master regulator of

regulatory T cells (Tregs). Consequently, this promotes the expression of Foxp3, driving the

conversion of conventional T cells (Tconv) and effector/memory T cells into Foxp3⁺ regulatory T

cells. This induced Treg population plays a crucial role in immune tolerance and the

suppression of inflammatory responses.
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AS2863619 signaling pathway for Treg conversion.

Experimental Protocols
This section details the methodologies for key experiments related to the chemical and

pharmacological characterization of AS2863619.

Determination of IC₅₀ (In Vitro Kinase Assay)
The half-maximal inhibitory concentration (IC₅₀) of AS2863619 against CDK8 and CDK19 can

be determined using a cell-free in vitro kinase assay, such as a fluorescence-based or

luminescence-based assay.

Principle: The assay measures the enzymatic activity of the kinase by quantifying the

phosphorylation of a substrate. The presence of an inhibitor reduces this activity in a

concentration-dependent manner.

Generalized Protocol:

Reagent Preparation:

Prepare a stock solution of AS2863619 in a suitable solvent (e.g., DMSO).

Create a serial dilution of the inhibitor.

Prepare the kinase reaction buffer containing ATP, the kinase substrate (e.g., a peptide or

protein), and the respective kinase (CDK8 or CDK19).

Assay Procedure:
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In a multi-well plate, combine the kinase, substrate, and varying concentrations of

AS2863619.

Initiate the kinase reaction by adding ATP.

Incubate the plate at an optimal temperature for a defined period.

Stop the reaction and measure the signal (e.g., fluorescence or luminescence) which is

proportional to the amount of phosphorylated substrate.

Data Analysis:

Normalize the data with respect to controls (no inhibitor for 100% activity and a potent

inhibitor or no enzyme for 0% activity).

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Reagent Preparation
(Inhibitor Dilution, Kinase, Substrate)

Kinase Reaction
(Incubate with Inhibitor)

Signal Detection
(Fluorescence/Luminescence)

Data Analysis
(Normalization, Curve Fitting)

IC50 Determination
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Generalized workflow for IC₅₀ determination.

Solubility Determination (Shake-Flask Method)
The equilibrium solubility of AS2863619 in various solvents can be determined using the widely

accepted shake-flask method.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged

period to achieve equilibrium between the dissolved and undissolved solute. The concentration

of the dissolved compound in the saturated solution is then quantified.

Generalized Protocol:

Preparation of Saturated Solution:

Add an excess amount of AS2863619 free base to a known volume of the desired solvent

in a sealed container.

Agitate the mixture at a constant temperature for 24-72 hours to ensure equilibrium is

reached.

Phase Separation:

Separate the undissolved solid from the saturated solution by centrifugation followed by

filtration through a chemically inert filter.

Quantification:

Determine the concentration of AS2863619 in the clear filtrate using a suitable analytical

method, such as High-Performance Liquid Chromatography (HPLC). A calibration curve

with standard solutions of known concentrations is used for accurate quantification.

Data Reporting:

Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the

specified temperature.
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Workflow for the shake-flask solubility method.

pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) of AS2863619 can be determined by potentiometric

titration.

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is

monitored throughout the titration. The pKa is determined from the inflection point of the

resulting titration curve.

Generalized Protocol:

Sample Preparation:

Dissolve a known quantity of AS2863619 in a suitable solvent or co-solvent system.

Titration:

Calibrate a pH meter with standard buffers.

Titrate the sample solution with a standardized solution of acid (e.g., HCl) or base (e.g.,

NaOH), adding the titrant in small increments.

Record the pH after each addition, allowing the reading to stabilize.

Data Analysis:

Plot the pH versus the volume of titrant added.

The pKa is determined from the pH at the half-equivalence point, which corresponds to the

inflection point of the sigmoid titration curve.
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Melting Point Determination (Capillary Method)
The melting point of AS2863619 free base can be determined using the capillary method with

a melting point apparatus.

Principle: A small, powdered sample of the compound is heated at a controlled rate, and the

temperature range over which it transitions from a solid to a liquid is observed.

Generalized Protocol:

Sample Preparation:

Ensure the sample is dry and finely powdered.

Pack a small amount of the sample into a capillary tube.

Measurement:

Place the capillary tube in the heating block of a melting point apparatus.

Heat the sample rapidly to a temperature just below the expected melting point, then

reduce the heating rate to 1-2°C per minute.

Record the temperature at which the first drop of liquid appears and the temperature at

which the entire sample becomes liquid. This range is the melting point.

Lipophilicity Determination (logP)
The partition coefficient (logP), a measure of lipophilicity, can be determined experimentally

using the shake-flask method or by reversed-phase high-performance liquid chromatography

(RP-HPLC).

Principle (Shake-Flask Method): The compound is partitioned between two immiscible liquids

(typically n-octanol and water). The logP is the logarithm of the ratio of the compound's

concentration in the organic phase to its concentration in the aqueous phase.

Generalized Protocol (Shake-Flask Method):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b10818494?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10818494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Partitioning:

Prepare a solution of AS2863619 in one of the phases (e.g., n-octanol).

Mix this with the second immiscible phase (e.g., water) in a separatory funnel.

Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.

Allow the two phases to separate completely.

Quantification:

Carefully separate the two phases.

Determine the concentration of AS2863619 in each phase using a suitable analytical

method (e.g., HPLC or UV-Vis spectroscopy).

Calculation:

Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase

to the concentration in the aqueous phase.

The logP is the base-10 logarithm of P.

Chemical Stability Assessment
The chemical stability of AS2863619 is assessed to understand its degradation profile under

various environmental conditions.

Principle: The compound is subjected to stress conditions (e.g., elevated temperature,

humidity, light, and different pH values) over time. The amount of the parent compound

remaining and the formation of degradation products are monitored using a stability-indicating

analytical method.

Generalized Protocol:

Stress Conditions:
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Store aliquots of AS2863619 (as a solid or in solution) under various conditions as per ICH

guidelines (e.g., 40°C/75% RH for accelerated stability).

Expose samples to light (photostability).

Test stability in acidic, basic, and neutral aqueous solutions.

Sample Analysis:

At specified time points, analyze the samples using a validated stability-indicating HPLC

method that can separate the parent drug from its degradation products.

Data Evaluation:

Quantify the amount of AS2863619 remaining and identify and quantify any major

degradation products.

Determine the degradation rate and pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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